1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine
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Overview
Description
The compound “1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine” is a complex organic molecule. It likely contains a piperidine ring, a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via various organic reactions, including condensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, such as the phenyl group, and heterocyclic rings, such as the piperidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied, often involving multiple steps and various reagents .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine have been extensively studied. For instance, flunarizine, a drug known for its vasodilating effect and antihistamine activity, is synthesized through condensation processes involving compounds similar to this compound. These methods highlight the compound's role in the industrial production of medications aimed at treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).
Molecular Affinity and Biological Activity
Compounds with the this compound structure have shown high affinity for various biological targets. A study on sigma ligands revealed that introducing a 4-fluorophenyl substituent at certain positions can yield compounds with selective and potent affinity for the sigma 2 binding site. This specificity suggests potential therapeutic applications in treating diseases through targeting sigma receptors (Perregaard et al., 1995).
Antimicrobial and Antileishmanial Activity
Another area of research application involves the antimicrobial and antileishmanial properties of derivatives. Piperazine-linked bisbenzamidines, closely related in structure to this compound, have been synthesized and tested for their antileishmanial activity. These compounds have shown promising IC50 values against leishmanial species, suggesting their potential as novel antileishmanial agents (Mayence et al., 2004).
Antituberculosis and Antimicrobial Agents
The compound's derivatives have also been explored for their antituberculosis and antimicrobial efficacy. A particular study focusing on spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's utility in developing new antituberculosis agents (Kumar et al., 2008).
Corrosion Inhibition
Furthermore, the chemical properties of piperidine derivatives, including those resembling this compound, have been evaluated for their potential as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have suggested that these compounds can offer effective protection against iron corrosion, opening up applications in materials science (Kaya et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-14-4-6-15(7-5-14)17-10-12-19(13-11-17)22(20,21)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQHLSQCLBTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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